3-Ethyl-5-methylpyridin-2(1H)-one

Description

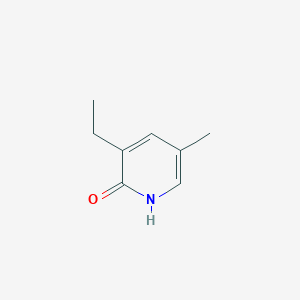

3-Ethyl-5-methylpyridin-2(1H)-one is a pyridinone derivative characterized by a six-membered lactam ring with ethyl and methyl substituents at the 3- and 5-positions, respectively. Pyridin-2(1H)-ones are versatile scaffolds in medicinal chemistry due to their hydrogen-bonding capacity and structural similarity to nucleic acid bases.

Properties

Molecular Formula |

C8H11NO |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

3-ethyl-5-methyl-1H-pyridin-2-one |

InChI |

InChI=1S/C8H11NO/c1-3-7-4-6(2)5-9-8(7)10/h4-5H,3H2,1-2H3,(H,9,10) |

InChI Key |

KKQLJXULIRUFPP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CNC1=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-methylpyridin-2(1H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 2-pyridone with ethyl and methyl halides in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridinone to pyridine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) and nucleophiles like amines or thiols are frequently employed.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced pyridine derivatives, and various substituted pyridines, depending on the specific reagents and conditions used.

Scientific Research Applications

3-Ethyl-5-methylpyridin-2(1H)-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme interactions and as a ligand in coordination chemistry.

Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 3-Ethyl-5-methylpyridin-2(1H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. The ethyl and methyl groups on the pyridine ring influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Substituent Variations

Key pyridin-2(1H)-one derivatives from recent literature include:

- 3-([1,1′-Biphenyl]-4-yl)-5-(phenylamino)pyridin-2(1H)-one (73)

- 3-(3-Chlorophenyl)-5-(phenylamino)pyridin-2(1H)-one (74)

- 3-(3-Acetylphenyl)-5-(phenylamino)pyridin-2(1H)-one (75)

- 3-Phenyl-5-(phenylamino)pyridin-2(1H)-one (19)

These compounds feature aryl, halogen, and amino substituents, contrasting with the alkyl groups (ethyl, methyl) in 3-Ethyl-5-methylpyridin-2(1H)-one. Substituents influence physicochemical properties:

Physicochemical and Analytical Data

| Compound | Substituents (Position) | Molecular Weight (g/mol) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 73 | Biphenyl-4-yl (3), Phenylamino (5) | 348.41 | 90 | >95% |

| 74 | 3-Chlorophenyl (3), Phenylamino (5) | 298.74 | 85 | >95% |

| 75 | 3-Acetylphenyl (3), Phenylamino (5) | 310.34 | 88 | >95% |

| 19 | Phenyl (3), Phenylamino (5) | 268.31 | 90 | >95% |

| 3-Ethyl-5-methyl | Ethyl (3), Methyl (5) | ~151.18 (estimated) | N/A | N/A |

Note: Data for this compound estimated based on structural analogs.

Alkyl-substituted pyridinones like this compound are expected to exhibit lower molecular weights and higher volatility compared to aryl-substituted derivatives. NMR and HPLC (as in –2) are standard for confirming structure and purity .

Comparison with Dihydroquinazolin-4(1H)-ones

Key differences:

- Bioactivity : MHY2251 is a SIRT1 inhibitor, whereas pyridin-2(1H)-ones like 73–75 target mechanical allodynia.

- Synthesis: Dihydroquinazolinones often use one-pot cyclization (), contrasting with stepwise coupling for pyridinones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.